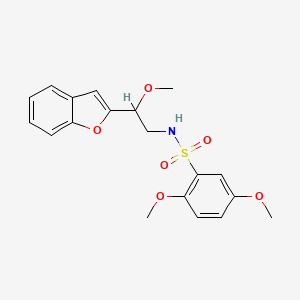

N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2,5-dimethoxybenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzofuran is a heterocyclic compound found naturally in plants and can also be obtained through synthetic reactions . Benzofuran derivatives are essential compounds that hold vital biological activities to design novel therapies with enhanced efficacy compared to conventional treatments .

Synthesis Analysis

Benzofuran derivatives can be synthesized from various starting compounds. For example, one method involves the reaction of acrolein and dry chlorine, and subsequently isobutylene . Another method involves the reaction of 1-(3-amino-1-benzofurane-2-yl) ethanone with methacryloyl chloride .Molecular Structure Analysis

The chemical structure of benzofuran is composed of fused benzene and furan rings . The molecular geometry and vibration assignments of benzofuran derivatives can be calculated using various methods .Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions. For example, a series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have been obtained by microwave-assisted synthesis .Physical And Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives can vary widely depending on their specific structures. For example, some benzofuran derivatives are insoluble in water .Applications De Recherche Scientifique

Photodynamic Therapy and Cancer Treatment

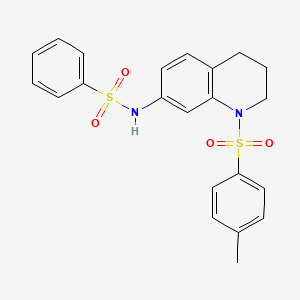

- A study by Pişkin, Canpolat, and Öztürk (2020) discusses the synthesis of zinc phthalocyanine substituted with benzenesulfonamide derivatives, highlighting their potential in photodynamic therapy for cancer treatment. The synthesized compounds demonstrated high singlet oxygen quantum yield and good fluorescence properties, making them suitable as Type II photosensitizers in cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).

Heavy Metal Sensing

- Research by Sheikh et al. (2016) explores the synthesis of bis-sulfonamides, including N,N′-(ethane-1,2-diyl)bis(2,5-dimethoxybenzenesulfonamide), to develop sensors for heavy metals like Co2+ ions. These compounds were used to fabricate glassy carbon electrodes, showing high sensitivity and stability, making them effective for detecting toxic pollutants in environmental and healthcare fields (Sheikh, Arshad, Rahman, Asiri, & Alam, 2016).

Antimicrobial and Antituberculosis Properties

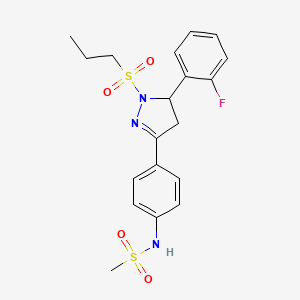

- Ghorab et al. (2017) synthesized N-(2,6-dimethoxypyrimidin-4-yl)-4-(3-(aryl)thioureido) benzenesulfonamides and found that some compounds exhibited significant activity against Mycobacterium tuberculosis, indicating potential use in antituberculosis therapy (Ghorab, El-Gaby, Soliman, Alsaid, Abdel-Aziz, & Elaasser, 2017).

Pharmaceutical Development

- Bourgery et al. (1981) synthesized various benzofuran derivatives, including 5-aminobenzofuran derivatives, and evaluated their antiarrhythmic activity, suggesting their potential in developing new pharmaceuticals (Bourgery, Dostert, Lacour, Langlois, Pourrias, & Tisne-Versailles, 1981).

Corrosion Inhibition

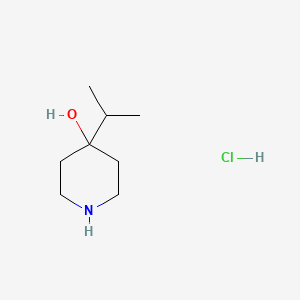

- Kaya et al. (2016) investigated the corrosion inhibition properties of piperidine derivatives on iron, including (1-(5-fluoro-2-(methylthio) pyrimidine-4-yl) piperidine-4-yl)-2,5-dimethoxybenzenesulfonamide. The study suggests the use of these compounds in protecting metals from corrosion (Kaya, Guo, Kaya, Tüzün, Obot, Touir, & Islam, 2016).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Benzofuran derivatives have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research may focus on developing new benzofuran derivatives with enhanced biological activities and improved safety profiles .

Propriétés

IUPAC Name |

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2,5-dimethoxybenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO6S/c1-23-14-8-9-16(24-2)19(11-14)27(21,22)20-12-18(25-3)17-10-13-6-4-5-7-15(13)26-17/h4-11,18,20H,12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYGGQRGXTOJADJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC(C2=CC3=CC=CC=C3O2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2,5-dimethoxybenzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-Methylphenyl)methyl]-N-[[2-(methylsulfonylmethyl)-1,3-thiazol-4-yl]methyl]prop-2-yn-1-amine](/img/structure/B2394395.png)

![2-{[(Oxolan-2-yl)methyl]amino}cyclopentan-1-ol](/img/structure/B2394398.png)

![ethyl 4-[[2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetyl]amino]benzoate](/img/structure/B2394408.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2394409.png)

![6-(4-Ethylphenyl)-4-methyl-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2394413.png)